1-Isobutyl-1H-pyrazole serves as a valuable building block in organic synthesis due to its unique structure and reactivity. Researchers have employed it in the preparation of various heterocyclic compounds, including pyrazoles, triazoles, and imidazoles. These heterocycles possess diverse applications in medicinal chemistry, materials science, and agricultural chemistry [, ].
Studies have explored the potential of 1-isobutyl-1H-pyrazole derivatives as therapeutic agents. For instance, researchers have investigated their activity against various diseases, including cancer, Alzheimer's disease, and epilepsy [, , ]. However, it is crucial to note that these are pre-clinical studies, and further research is necessary to establish the safety and efficacy of these compounds for human use.
1-Isobutyl-1H-pyrazole derivatives have been explored for their potential applications in material science. Their unique properties, such as thermal stability and tunable electronic structures, make them promising candidates for the development of functional materials, such as organic light-emitting diodes (OLEDs) and organic solar cells [, ].
1-Isobutyl-1H-pyrazole has the molecular formula C7H12N2 and features an isobutyl group attached to the pyrazole ring. The compound is notable for its stability and reactivity, making it an interesting subject for both synthetic chemistry and biological research. Its structural configuration allows for various substitution reactions, enhancing its versatility in chemical synthesis .
The chemical reactivity of 1-isobutyl-1H-pyrazole is primarily influenced by the presence of the nitrogen atoms in the ring. Common reactions include:
1-Isobutyl-1H-pyrazole exhibits significant biological activity. Studies have indicated that compounds within the pyrazole class often possess anti-inflammatory, analgesic, and antimicrobial properties. For instance, similar pyrazoles are known to act as inhibitors of cyclooxygenase enzymes, which play a crucial role in inflammation pathways . This suggests that 1-isobutyl-1H-pyrazole may also have therapeutic potential worth exploring.
Several methods exist for synthesizing 1-isobutyl-1H-pyrazole:
The applications of 1-isobutyl-1H-pyrazole span various fields:
Interaction studies involving 1-isobutyl-1H-pyrazole focus on its binding affinity with biological targets. Preliminary studies suggest that this compound may interact with specific enzymes or receptors, leading to biological responses. Further research is required to elucidate these interactions fully and understand their implications for drug design and therapeutic applications .
Several compounds share structural similarities with 1-isobutyl-1H-pyrazole. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3,5-Dimethyl-1H-pyrazole | Methyl groups at positions 3 and 5 | Anti-inflammatory properties |
| Celecoxib | Contains a pyrazole ring with sulfonamide | Selective COX-2 inhibitor |
| Stanozolol | An anabolic steroid with a pyrazole moiety | Performance-enhancing effects |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole | Fluorinated methyl group | Fungicidal properties |
What sets 1-isobutyl-1H-pyrazole apart is its specific isobutyl substitution, which may influence its lipophilicity and biological interactions differently than other derivatives. This unique substitution pattern could lead to distinct pharmacological profiles and applications compared to more commonly studied pyrazoles like celecoxib or stanozolol .
| Method | Starting Materials | Reaction Conditions | Yield (%) | Reaction Time | References |
|---|---|---|---|---|---|
| Knorr Reaction | 1,3-Diketone + Hydrazine | Acid catalyst, Heat | 70-95 | Several hours | [4] [8] |
| Hydrazine-Diketone | 1,3-Dicarbonyl + Substituted Hydrazine | Ethylene glycol, Room temp | 70-95 | 1-3 hours | [12] |
| β-Ketoester Route | β-Ketoester + Phenylhydrazine | 1-Propanol, 100°C, 1h | 85-93 | 1 hour | [11] |
| Allenic Ketone Route | 1,2-Allenic Ketones + Hydrazines | Protic solvent, Room temp, 0.5-2h | 81-93 | 0.5-2 hours | [7] |
| Enynone Cyclization | Cross-conjugated Enynones + Arylhydrazines | No special conditions required | 75-97 | 2-8 hours | [6] |
The mechanistic pathway for traditional cyclocondensation typically involves initial formation of a hydrazone intermediate through nucleophilic attack of the hydrazine on the carbonyl carbon [9]. Subsequent intramolecular cyclization occurs through attack of the second nitrogen on the adjacent electrophilic center, followed by elimination of water to generate the aromatic pyrazole ring system [8]. The regioselectivity of the cyclization process depends on the relative electrophilicity of the carbonyl groups and steric factors associated with the substituents [13].
Microwave-assisted synthesis has emerged as a transformative technology for pyrazole formation, offering significant advantages in terms of reaction efficiency, yield improvement, and environmental sustainability [14] [15] [16]. The application of microwave irradiation to 1-isobutyl-1H-pyrazole synthesis enables dramatic reductions in reaction times while maintaining or improving product yields compared to conventional thermal methods [17] [18].
The fundamental principle underlying microwave-assisted synthesis involves direct heating of polar molecules through dipolar polarization and ionic conduction mechanisms [16]. This heating method provides more uniform energy distribution throughout the reaction mixture, leading to enhanced reaction rates and improved selectivity [15] [19]. For pyrazole synthesis, microwave irradiation facilitates rapid formation of the heterocyclic ring system while minimizing side product formation [14] [20].
Solvent-free microwave-assisted synthesis represents a particularly attractive approach for green chemistry applications [21] [22]. The condensation of beta-keto esters with hydrazine derivatives under microwave irradiation without solvent proceeds to completion within 3 minutes, achieving yields exceeding 90 percent [21]. This methodology eliminates the need for large quantities of organic solvents while providing superior reaction efficiency compared to conventional heating methods [21].
The optimization of microwave synthesis parameters requires careful consideration of power settings, temperature control, and reaction vessel design [23]. Studies demonstrate that microwave power levels between 250 to 300 watts provide optimal heating rates for pyrazole formation without causing substrate decomposition [17] [20]. Temperature control becomes critical, with optimal reaction temperatures typically ranging from 100 to 140 degrees Celsius depending on the specific substrate combination [14] [17].
Multicomponent microwave-assisted reactions enable one-pot synthesis of complex pyrazole derivatives [5] [20]. The simultaneous combination of hydrazine hydrate, acetoacetic ester, and aldehydes under microwave irradiation generates highly substituted pyrazole products in excellent yields [5]. This approach reduces the number of synthetic steps while improving overall atom economy and reducing waste generation [15].
| Substrate | MW Power (W) | Temperature (°C) | Time (min) | Yield (%) | Solvent | References |
|---|---|---|---|---|---|---|
| Acetophenone + Hydrazine | 250 | 140 | 30 | 88 | Methanol | [17] |
| Pyrazolo[3,4-b]quinolines | 300 | Room temp | 5 | 82 | 1,4-Dioxane | [17] |
| Chalcone analogues | 250 | 100 | 30 | 78-98 | Ethanol | [14] |
| β-Keto esters + Hydrazine | Domestic MW | 140 | 3 | >90 | Solvent-free | [21] |
| Trifluoro-alken-2-ones | MW Equipment | 150-200 | 6-12 | 85-95 | Solvent-free | [22] |
Temperature-controlled microwave synthesis enables divergent product formation from identical starting materials [24] [25]. Research demonstrates that temperature variation between 95 and 200 degrees Celsius can selectively favor different pyrazole isomers or tautomeric forms [23] [25]. This temperature-dependent selectivity provides synthetic chemists with precise control over product distribution and regioselectivity [24].
The environmental benefits of microwave-assisted synthesis extend beyond reduced reaction times to include decreased energy consumption and minimized waste generation [15] [19]. Comparative life cycle assessments demonstrate significant reductions in environmental impact when microwave methods replace conventional thermal synthesis approaches [19]. The ability to conduct reactions in minimal or no solvent further enhances the sustainability profile of microwave-assisted pyrazole synthesis [26].
Catalytic methodologies for regioselective isobutyl group introduction represent the most sophisticated approach to 1-isobutyl-1H-pyrazole synthesis, enabling precise control over substitution patterns and stereochemical outcomes [27] [28] [29]. These systems utilize various catalytic platforms including organocatalysts, transition metal complexes, and biocatalytic systems to achieve high levels of selectivity and efficiency [30] [31] [32].
Organocatalytic approaches employ secondary amines as environmentally friendly promoters for inverse-electron-demand [3+2] cycloaddition reactions [29]. The reaction between diazoacetates and carbonyl compounds proceeds efficiently at room temperature using simple, inexpensive catalysts to generate substituted pyrazoles with high regioselectivity [29]. This methodology demonstrates broad substrate scope, accommodating various ketones, beta-ketoesters, beta-diketones, and aldehydes as reaction partners [29].
Transition metal-catalyzed systems provide exceptional control over regioselectivity through coordination-directed activation pathways [30] [31]. Cerium-catalyzed tandem oxidation and intermolecular ring cyclization of vicinal diols with hydrazones achieves regioselective synthesis of pyrazole derivatives under mild reaction conditions [30]. The corresponding 1,3-disubstituted and 1,3,5-trisubstituted pyrazoles are obtained in moderate to excellent yields with broad substrate scope and good functional group tolerance [30].
Iron-catalyzed protocols offer sustainable alternatives to precious metal systems for pyrazole synthesis [31]. The regioselective cyclization of hydrazones with 1,2-diols under ligand-free conditions provides efficient access to nitrogen-aryl pyrazoles [31]. This methodology operates under environmentally benign conditions while achieving good yields and selectivity [31].
Biocatalytic systems represent the cutting edge of selective pyrazole alkylation technology [32]. Engineered enzyme families that transfer alkyl groups in catalyst-controlled, highly selective carbon-nitrogen bond formations to pyrazole substrates achieve unprecedented regioselectivities exceeding 99 percent [32]. The combination of cofactor-generating enzymes with alkyl-transferring enzymes in bienzymatic cascades enables selective pyrazole methylation, ethylation, and propylation using simple haloalkanes as precursors [32].
| Catalyst System | Substrate Type | Regioselectivity | Reaction Conditions | Yield Range (%) | Selectivity Feature | References |
|---|---|---|---|---|---|---|
| Secondary Amines | Diazoacetates + Carbonyls | High | Room temp, Green promoter | 75-86 | Inverse-electron-demand [3+2] | [29] |
| Cellulose-IL | Pyrazole-pyrido[2,3-d]pyrimidines | Confirmed by NMR | 50-60°C, IL catalyst | 70-85 | Biopolymer-based catalyst | [28] [33] |
| Fe-catalyzed | Hydrazone + 1,2-Diol | Regioselective | Ligand-free conditions | 65-80 | Iron-catalyzed cyclization | [31] |
| Ce-catalyzed | 1,2-Diols + Hydrazones | Regioselective | 60-80°C, CAN catalyst | 60-85 | Tandem oxidation | [30] |
| Engineered Enzymes | Pyrazoles + Haloalkanes | >99% | Enzymatic cascade | 70-90 | Catalyst-controlled N-alkylation | [32] |
Ionic liquid-based catalytic systems combine the advantages of green solvents with catalytic efficiency for pyrazole synthesis [34] [35]. Transition metal-containing ionic liquids enable one-pot synthesis of pyrazoles at room temperature through condensation of hydrazines with 1,3-diketone derivatives [35]. The unique combination of iron(III) with ionic liquid provides an efficient homogeneous catalyst that can be recycled up to four cycles while maintaining high catalytic activity [35].
The mechanistic understanding of catalytic regioselectivity involves coordination of the catalyst to specific substrate sites, thereby directing the approach of nucleophilic species [36]. Computational studies reveal that catalyst-substrate interactions can dramatically alter the electronic properties of reactive intermediates, leading to highly selective bond formation processes [27]. The ability to tune catalyst structure enables fine control over both reactivity and selectivity parameters [28].
Heterogeneous catalytic systems offer advantages in terms of catalyst recovery and reuse [37]. Cellulose-supported acidic ionic liquid catalysts demonstrate exceptional effectiveness for regioselective synthesis of pyrazole-based heterocycles [28] [33]. The regioselectivity is confirmed through proton nuclear magnetic resonance spectroscopy, and the heterogeneous nature of the catalyst facilitates easy separation and recycling [33].
1-Isobutyl-1H-pyrazole exhibits characteristic thermal properties that reflect its molecular structure and intermolecular interactions. The compound demonstrates a boiling point of 176.7 ± 9.0 degrees Celsius at 760 millimeters of mercury [1], indicating moderate thermal stability under standard atmospheric conditions. The flash point is recorded at 60.7 ± 18.7 degrees Celsius [1], which classifies the compound as a flammable liquid requiring appropriate safety precautions during handling and storage.
The vapor pressure at 25 degrees Celsius is measured at 1.5 ± 0.3 millimeters of mercury [1], suggesting moderate volatility at ambient temperatures. This property is consistent with the molecular weight of 124.18-124.19 grams per mole [2] [1] [3] [4] [5] and the presence of the isobutyl substituent, which increases the molecular surface area and intermolecular van der Waals interactions compared to unsubstituted pyrazole.
The compound exists as a liquid at room temperature, with no reported melting point data available in the literature [1]. The density is determined to be 1.0 ± 0.1 grams per cubic centimeter [1], which is slightly denser than water, indicating compact molecular packing in the liquid state.
Table 1: Thermodynamic Properties of 1-Isobutyl-1H-pyrazole
| Property | Value | Units | Reference |
|---|---|---|---|
| Molecular Weight | 124.18-124.19 | g/mol | [2] [1] [3] [4] [5] |
| Boiling Point | 176.7 ± 9.0 | °C (760 mmHg) | [1] |
| Flash Point | 60.7 ± 18.7 | °C | [1] |
| Vapor Pressure | 1.5 ± 0.3 | mmHg (25°C) | [1] |
| Density | 1.0 ± 0.1 | g/cm³ | [1] |
| Polarizability | 15.4 ± 0.5 | 10⁻²⁴ cm³ | [1] |
| Exact Mass | 124.100048391 | Da | [6] |
The thermal behavior of pyrazole derivatives, including 1-Isobutyl-1H-pyrazole, is influenced by the nitrogen-containing heterocyclic ring system. The pyrazole core provides aromatic stabilization, while the isobutyl substituent introduces conformational flexibility that affects both melting and boiling points. The compound's thermal decomposition temperature has not been specifically reported, but related pyrazole derivatives typically show decomposition temperatures ranging from 200 to 400 degrees Celsius depending on substituent patterns [7] [8].
The solubility behavior of 1-Isobutyl-1H-pyrazole reflects its amphiphilic nature, combining the polar nitrogen-containing pyrazole ring with the nonpolar isobutyl substituent. The compound demonstrates limited solubility in water due to its predominantly nonpolar character [9], which is consistent with its calculated logarithmic partition coefficient (LogP) of 1.70250 [10], indicating moderate lipophilicity.
In polar organic solvents, 1-Isobutyl-1H-pyrazole exhibits good solubility characteristics. The compound is readily soluble in ethanol, dimethyl sulfoxide, and other polar aprotic solvents . This solubility pattern is attributed to the pyrazole nitrogen atoms, which can participate in hydrogen bonding interactions with protic solvents and dipole-dipole interactions with polar aprotic solvents.
The compound shows excellent solubility in common organic solvents such as dichloromethane and chloroform [12]. This behavior is expected based on the principle of "like dissolves like," where the organic nature of the isobutyl group promotes dissolution in nonpolar and moderately polar organic media.
Table 2: Solubility Characteristics of 1-Isobutyl-1H-pyrazole and Related Compounds
| Compound | Water Solubility | Organic Solvents | pH Effects | Reference |
|---|---|---|---|---|
| 1-Isobutyl-1H-pyrazole | Limited (nonpolar character) | Soluble in common organic solvents | Not specified | [9] |
| 1-Isobutyl-4-methyl-1H-pyrazol-5-amine | 5,145-20,764 mg/L | Moderate solubility | Not specified | [13] |
| 1-Isobutyl-1H-pyrazole-4-carboxylic acid | Moderate in polar solvents | Soluble in ethanol, dimethyl sulfoxide | Higher at basic pH | |
| 3-Isobutyl-1H-pyrazole-5-carboxylic acid | Limited, increases at higher pH | Moderate in alcohols | Increased at higher pH | [14] |
The topological polar surface area of 1-Isobutyl-1H-pyrazole is calculated to be 17.8 square angstroms [6], which contributes to its moderate polarity and influences its solubility behavior. The compound contains zero hydrogen bond donors and one hydrogen bond acceptor [6], limiting its ability to form extensive hydrogen bonding networks with protic solvents.
Structural derivatives of 1-Isobutyl-1H-pyrazole containing carboxylic acid functional groups demonstrate enhanced water solubility, particularly under basic conditions where deprotonation increases the ionic character of the molecule [14] . This pH-dependent solubility behavior is typical for compounds containing ionizable groups and can be exploited for pharmaceutical formulation purposes.
The acid-base properties of 1-Isobutyl-1H-pyrazole are governed by the pyrazole ring system, which exhibits both basic and acidic characteristics. The compound functions as a weak base due to the lone pair electrons on the nitrogen atoms in the pyrazole ring, particularly at the 2-position nitrogen, which can accept protons under acidic conditions.
Based on the parent pyrazole structure, 1-Isobutyl-1H-pyrazole is expected to have a pKa value for its conjugate acid in the range of 2.48-2.52 in aqueous solution [15] [16] [17] [18]. This value indicates that the protonated form of the compound is a relatively strong acid, consistent with the electron-withdrawing nature of the aromatic pyrazole ring system.
The pyrazole ring also exhibits weak acidic character through the nitrogen-hydrogen bond, with a pKa value of approximately 14.21 for the dissociation of the proton from the 1-position nitrogen [16] [19]. This acidic behavior is significantly weaker than the basic character, making the compound predominantly basic under physiological conditions.
Table 3: Acid-Base Properties of Pyrazole Derivatives
| Compound | pKa Value | Medium | Property Type | Reference |
|---|---|---|---|---|
| Pyrazole (parent) | 2.48-2.52 | Water | Basicity (N-protonation) | [15] [16] [17] [18] |
| Pyrazole (parent) | 9.1 | Acetonitrile | Basicity (N-protonation) | [17] |
| Pyrazole (parent) | 14.21 | Water | Acidity (N-H dissociation) | [16] [19] |
| Substituted pyrazoles | 2-4 | Various | Basicity (N-protonation) | [12] |
The introduction of the isobutyl substituent at the 1-position nitrogen is expected to have minimal direct effect on the basicity of the remaining nitrogen atom, as the alkyl group is electron-donating through inductive effects but does not significantly alter the electron density at the 2-position nitrogen. However, the substituent may influence the compound's behavior in different solvents and affect the accessibility of the basic nitrogen center for protonation.
Spectroscopic studies have shown that pyrazole derivatives can exist in different tautomeric forms, which can influence their acid-base properties [19]. The 1-isobutyl substitution fixes the tautomeric form by preventing tautomerization, which provides more predictable acid-base behavior compared to unsubstituted pyrazole.
The compound's acid-base characteristics are particularly relevant for its potential biological activity and pharmaceutical applications. The basic nitrogen center can interact with acidic residues in biological targets, while the relatively low pKa value suggests that the compound will be largely non-ionized under physiological pH conditions, favoring membrane permeability and tissue distribution.
In different solvent systems, the apparent pKa values may vary significantly due to solvation effects and the different dielectric constants of the media. For example, in acetonitrile, pyrazole derivatives typically show higher apparent pKa values compared to aqueous solutions [17], reflecting the reduced stabilization of the protonated form in the less polar solvent environment.